Topological Polar Surface Area and Lipophilicity Differentiate Target from Core Bicyclic Sultam Scaffold
The target compound presents a TPSA of 91.1 Ų and an XLogP3 of 0.4, compared with the unsubstituted 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide core scaffold, which exhibits a TPSA of 46.17 Ų and a LogP of −0.85 [1]. The 44.93 Ų increase in TPSA reflects the addition of the thiophene ring and acetamide carbonyl, which substantially enhances hydrogen-bonding capacity without introducing hydrogen bond donors (HBD remains 0 for both). This TPSA/LogP combination places the target compound within favorable central nervous system multiparameter optimization (CNS MPO) space, whereas the core scaffold's low TPSA and strongly negative LogP limit its passive permeability profile.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and lipophilicity (LogP) differentiation |
|---|---|
| Target Compound Data | TPSA 91.1 Ų, XLogP3 0.4, HBD 0, HBA 4 |
| Comparator Or Baseline | 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (core scaffold): TPSA 46.17 Ų, LogP −0.85, HBA 3, HBD 1 |
| Quantified Difference | ΔTPSA = +44.93 Ų (+97%); ΔLogP = +1.25 log units; ΔHBA = +1; ΔHBD = −1 |
| Conditions | Computed properties: target compound from Kuujia (XLogP3 3.0, Cactvs 3.4.8.18); comparator TPSA and LogP from ChemScene computational chemistry data |
Why This Matters
This TPSA elevation, without any HBD penalty, is directly relevant for procurement decisions where CNS permeability or oral bioavailability optimization is the program objective, as the core scaffold alone cannot achieve this balanced profile.
- [1] Kuujia.com. Cas no 2034301-26-1: Computed Properties (TPSA 91.1, XLogP3 0.4, HBD 0, HBA 4, Rotatable Bonds 2). URL: https://www.kuujia.com/cas-2034301-26-1.html View Source
